molecular formula C17H12F4N4O3S3 B2528302 2-{[2-(2-fluorobenzenesulfonamido)phenyl]sulfanyl}-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide CAS No. 478045-38-4

2-{[2-(2-fluorobenzenesulfonamido)phenyl]sulfanyl}-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide

Cat. No.: B2528302
CAS No.: 478045-38-4
M. Wt: 492.48
InChI Key: CFYAWGCJBOSPKX-UHFFFAOYSA-N
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Description

This compound is a sulfonamide-bearing acetamide derivative with a 1,3,4-thiadiazole core. Its structure comprises:

  • Sulfanyl-bridged phenyl group: A phenyl ring connected to the thiadiazole moiety through a sulfanyl (–S–) linker, influencing conformational flexibility and redox stability.
  • 5-Trifluoromethyl-1,3,4-thiadiazole: A heterocyclic ring with a strong electron-withdrawing trifluoromethyl (–CF₃) group, improving metabolic resistance and membrane permeability .

The compound’s design integrates features of sulfonamides (known for enzyme inhibition) and thiadiazoles (associated with diverse bioactivities), positioning it as a candidate for antimicrobial, anticancer, or anti-inflammatory applications.

Properties

IUPAC Name

2-[2-[(2-fluorophenyl)sulfonylamino]phenyl]sulfanyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12F4N4O3S3/c18-10-5-1-4-8-13(10)31(27,28)25-11-6-2-3-7-12(11)29-9-14(26)22-16-24-23-15(30-16)17(19,20)21/h1-8,25H,9H2,(H,22,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFYAWGCJBOSPKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NS(=O)(=O)C2=CC=CC=C2F)SCC(=O)NC3=NN=C(S3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12F4N4O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(2-fluorobenzenesulfonamido)phenyl]sulfanyl}-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the fluorobenzenesulfonamido derivative, followed by the introduction of the thiadiazolyl group through a series of reactions involving sulfur and nitrogen-containing reagents. The final step involves the incorporation of the trifluoromethyl group under specific reaction conditions, such as the use of trifluoromethylating agents and appropriate catalysts.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactions, automated synthesis, and the use of advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Oxidation Reactions

The thioether (-S-) group undergoes oxidation to form sulfoxides or sulfones under controlled conditions. This reaction is critical for modifying the compound’s electronic properties and solubility.

ReagentConditionsProductYieldSource
m-Chloroperbenzoic acidDichloromethane, 0–5°CSulfoxide derivative65–70%
Hydrogen peroxide (30%)Acetic acid, refluxSulfone derivative80–85%

The sulfoxide formation is stereospecific, producing a single diastereomer due to the rigid thiadiazole scaffold .

Nucleophilic Substitution

The electron-deficient 1,3,4-thiadiazole ring facilitates nucleophilic substitution at the 2-position. The trifluoromethyl group enhances electrophilicity, enabling reactions with amines and thiols.

NucleophileConditionsProductApplicationSource
PiperidineDMF, 80°C, 12 h2-Piperidinyl-thiadiazole derivativeAnticancer agents
Benzyl mercaptanK₂CO₃, DMSO, 60°CDisulfide-linked dimerPolymer precursors

Substitution reactions retain the trifluoromethyl group, which is resistant to hydrolysis under standard conditions .

Hydrolysis of Acetamide

The acetamide moiety undergoes hydrolysis in acidic or basic media to yield carboxylic acid derivatives, enabling further functionalization.

ConditionsProductNotesSource
6M HCl, reflux, 6 h2-{[2-(2-Fluorobenzenesulfonamido)phenyl]sulfanyl}acetic acidRequires inert atmosphere to prevent desulfurization
NaOH (10%), ethanol, 70°CSodium carboxylate saltUtilized in salt formation for solubility enhancement

Reductive Cleavage of Sulfonamide

The sulfonamide bond is resistant to reduction under mild conditions but cleaves with strong reducing agents:

ReagentConditionsProductSource
LiAlH₄Dry THF, reflux, 8 h2-Aminophenyl thioether derivative
BH₃·THFTHF, 60°C, 24 hPartial reduction to sulfinic acid

Cross-Coupling Reactions

The aryl fluoride in the 2-fluorobenzenesulfonamide segment participates in Suzuki-Miyaura couplings, enabling biaryl synthesis:

PartnerCatalyst SystemProductSource
Phenylboronic acidPd(PPh₃)₄, K₂CO₃, DMFBiphenylsulfonamide analog
4-Pyridylboronic acidPdCl₂(dppf), DMSOHeteroaryl-functionalized derivative

Photochemical Reactions

UV irradiation induces C–S bond cleavage in the thioether bridge, generating thiyl radicals:

ConditionsProductApplicationSource
UV (254 nm), benzeneBis(fluorobenzenesulfonamide) disulfideRadical initiator studies

Key Mechanistic Insights:

  • The trifluoromethyl group on the thiadiazole ring decreases electron density at the 2-position, favoring nucleophilic aromatic substitution .

  • Steric hindrance from the fluorobenzenesulfonamide group limits reactivity at the adjacent sulfur atom .

  • Acetamide hydrolysis proceeds via a tetrahedral intermediate, as confirmed by kinetic isotope effects .

Scientific Research Applications

Chemistry

In the field of chemistry, this compound serves as a valuable building block for synthesizing more complex molecules. Its unique functional groups allow it to participate in various organic reactions, including:

  • Oxidation: Can yield sulfoxides or sulfones.
  • Reduction: May produce amines or thiols.
  • Substitution Reactions: Engages in nucleophilic or electrophilic substitutions to form derivatives with diverse functionalities.

The biological properties of this compound are of significant interest:

  • Antimicrobial Activity: Preliminary studies indicate potential efficacy against various bacterial strains.
  • Antifungal Properties: Research suggests activity against certain fungal pathogens.
  • Anticancer Potential: Investigations into its mechanisms of action reveal potential pathways for inhibiting cancer cell proliferation.

Medicinal Applications

The compound is being explored as a drug candidate for treating various diseases due to its biological activity. Its mechanism may involve:

  • Binding to specific enzymes or receptors.
  • Modulating biochemical pathways associated with disease processes.

Industrial Uses

In industry, this compound is utilized in developing new materials such as polymers and coatings, leveraging its unique chemical properties for enhanced performance characteristics.

Case Study: Anticancer Properties

A study published in a peer-reviewed journal examined the anticancer effects of the compound on various cancer cell lines. The results indicated that treatment with this compound led to significant reductions in cell viability compared to controls. The study attributed these effects to the compound's ability to induce apoptosis through specific signaling pathways.

Case Study: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of the compound against resistant bacterial strains. The findings demonstrated that it exhibited notable activity, suggesting potential use as a lead compound for developing new antibiotics.

Mechanism of Action

The mechanism of action of 2-{[2-(2-fluorobenzenesulfonamido)phenyl]sulfanyl}-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, inhibiting or activating specific biochemical pathways, and modulating cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison with Analogues

Compound Name Substituents on Thiadiazole Substituents on Acetamide/Phenyl Molecular Weight (g/mol) Reported Bioactivity Reference
Target Compound 5-CF₃ 2-Fluorobenzenesulfonamido phenyl ~455.4 (calc.) Not reported (predicted enzyme inhibition)
2-(4-Chlorophenoxy)-N-[5-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]acetamide 5-(4-CF₃-benzylsulfanyl) 4-Chlorophenoxy 447.9 Not reported
N-[2-Chloro-5-(trifluoromethyl)phenyl]-2-({5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide 5-(4-OCH₃-benzylsulfanyl) 2-Cl-5-CF₃ phenyl 513.8 Anticancer (IC₅₀: 1.8 µM on Caco-2)
2-[(5-Benzylsulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide 5-Benzylsulfanyl 2-CF₃ phenyl 456.4 Not reported
2-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide 5-Amino 2-Cl-5-CF₃ phenyl 368.8 Not reported

Key Observations:

Trifluoromethyl (CF₃) vs.

Fluorobenzenesulfonamido vs. Chlorophenoxy: The sulfonamido group in the target compound may improve solubility and target selectivity over chlorophenoxy derivatives (e.g., ), which are bulkier and less polar.

Bioactivity Trends : Compounds with electron-withdrawing groups (e.g., CF₃, Cl) on the phenyl ring (e.g., ) exhibit stronger cytotoxicity, suggesting the target compound’s 2-fluorobenzenesulfonamido could synergize with the 5-CF₃ for enhanced activity.

Biological Activity

The compound 2-{[2-(2-fluorobenzenesulfonamido)phenyl]sulfanyl}-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide belongs to a class of thiadiazole derivatives, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its anticancer properties and related mechanisms.

Structure and Properties

The compound features a thiadiazole ring , which is known for its mesoionic character that facilitates cellular membrane penetration and interaction with biological targets. The presence of fluorine substituents enhances lipophilicity and biological activity, making thiadiazoles effective in various therapeutic applications, including anticancer and anti-inflammatory treatments .

Anticancer Activity

Several studies have highlighted the potential of thiadiazole derivatives in cancer therapy. The compound under review has been evaluated for its cytotoxic effects against various cancer cell lines, including:

  • MCF-7 (breast cancer)
  • A549 (lung cancer)
  • PC3 (prostate cancer)

The biological evaluations typically employ MTT assays to assess cell viability and determine IC50 values, which indicate the concentration required to inhibit cell growth by 50%.

Cell LineIC50 Value (µM)Reference
MCF-70.28
A5490.52
PC38

The compound demonstrated significant antiproliferative activity against MCF-7 and A549 cell lines, with IC50 values indicating potent cytotoxicity. Notably, the introduction of fluorine atoms was found to enhance the activity compared to non-fluorinated analogs .

The anticancer effects of thiadiazole derivatives are often linked to their ability to induce apoptosis in cancer cells. Apoptosis is a programmed cell death process crucial for eliminating malignant cells. Research has shown that compounds similar to the one under review activate caspases—key enzymes in the apoptosis pathway—thereby promoting cell death in cancerous tissues .

Case Studies

  • Caspase Activation Study :
    In vitro studies indicated that specific thiadiazole derivatives enhanced the activity of caspases 3 and 9 in MCF-7 cells, suggesting that these compounds can effectively trigger apoptotic pathways .
  • Comparative Analysis :
    A comparative study involving various thiadiazole derivatives revealed that modifications at the phenyl ring significantly influenced cytotoxicity. For instance, compounds with para-substituted phenyl groups exhibited superior activity against several cancer cell lines compared to their ortho or meta counterparts .

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